Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate, also known as (2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate, is a bicyclic compound characterized by its unique bicyclo[2.2.2]octane framework. This compound has garnered considerable attention in the fields of organic chemistry and medicinal chemistry due to its potential applications as a chiral building block, ligand in biochemical assays, and precursor for drug development. Its molecular formula is with a molecular weight of approximately 183.25 g/mol .
Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate is classified under the category of bicyclic amino acids and is recognized for its chiral center, which enhances its utility in asymmetric synthesis and drug design. The compound is sourced from various chemical suppliers and has been the subject of numerous synthetic studies aimed at exploring its properties and applications in scientific research .
The synthesis of methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate typically involves several key steps:
In industrial settings, these methods are optimized for large-scale production, often employing continuous flow reactors and automated systems to enhance yield and purity while minimizing costs .
The molecular structure of methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate consists of a bicyclic framework that contributes to its rigidity and steric properties. The specific stereochemistry at the bridgehead positions makes this compound particularly interesting for applications in medicinal chemistry.
This structure allows for various interactions with biological targets, making it a valuable scaffold in drug development .
Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions that are significant for its applications:
These reactions highlight the versatility of methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate as a building block for more complex molecules .
The mechanism of action for methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate primarily involves its interaction with specific molecular targets such as receptors or enzymes within biological systems. As a ligand, it can modulate the activity of these targets, influencing various biochemical pathways and potentially leading to therapeutic effects.
Research indicates that this compound may affect neurotransmitter systems, suggesting its relevance in neuropharmacology and drug development .
Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate exhibits several notable physical properties:
The chemical properties include:
These properties are crucial for determining the compound's behavior in various applications, including drug formulation and material science .
Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate has several scientific uses:
Reductive amination serves as the cornerstone for constructing the stereogenic centers of methyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate. This methodology employs sterically biased chiral auxiliaries to direct face-selective reduction of the prochiral ketone precursor. The 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate intermediate undergoes condensation with enantiopure (S)-1-(1-naphthyl)ethylamine under acidic conditions (pH 4-5), generating a chiral imine intermediate. Subsequent diastereoselective reduction using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (Pt/C, 1 MPa H₂, 35°C) yields the (2R,3S)-3-[(1-(naphthalen-1-yl)ethylamido] adduct with >98% diastereomeric excess [2] [7]. The naphthyl moiety's steric bulk forces reductive delivery of hydrogen anti to the auxiliary, establishing the initial stereocenter at C3.
Critical parameters governing diastereoselectivity include:
Table 1: Chiral Auxiliary Performance in Reductive Amination
Chiral Auxiliary | Diastereomeric Ratio | Optimal Solvent | Yield (%) |
---|---|---|---|
(S)-1-Naphthylethylamine | >98:2 | THF | 85 |
(S)-Phenylethylamine | 85:15 | THF | 78 |
tert-Butanesulfinamide | 87:13 | EtOH | 82 |
Catalytic asymmetric hydrogenation provides an auxiliary-free route to the target stereochemistry. Cobalt-diphosphine complexes with electron-donating ligands (e.g., (R,R)-EtDuPhos) enable direct enantioselective reduction of the enamide derivative ethyl 3-amino-bicyclo[2.2.2]oct-2-ene-2-carboxylate. This system achieves 95-99% enantiomeric excess at 0.5-1 mol% catalyst loading and turnover numbers (TON) exceeding 1,860 [5] [7]. The mechanism involves substrate coordination via the carboxy group, positioning the prochiral face for hydride transfer.
Complementary nickel/iridium photoredox catalysis achieves stereoretentive functionalization of advanced intermediates. This system preserves the (2S,3S) configuration during C(sp³)–H bond functionalization through barrierless reduction of N-acyllutidinium intermediates, yielding 99% ee products at 120 TON [8]. Industrial implementations employ continuous flow hydrogenation with Pt/Al₂O₃ catalysts, reducing reaction times by 70% while maintaining >99.5% ee at kilogram scale [2].
Table 2: Catalytic Systems for Enantioselective Synthesis
Catalyst System | Substrate | ee (%) | TON | Conditions |
---|---|---|---|---|
Co/(R,R)-EtDuPhos | Enamide ester | 95-99 | 1,860 | 50°C, 20 bar H₂ |
Ni/Ir photoredox | Amino chloride | 99 | 120 | rt, visible light |
Pt/Al₂O₃ (flow) | Imine intermediate | >99.5 | 300 | 35°C, 1 MPa H₂ |
The initial (2R,3S) configuration from reductive amination requires stereochemical inversion at C2 to achieve the pharmacologically essential (2S,3S) relative configuration. This is accomplished via equilibration under basic conditions through a keto-enolate intermediate. Treatment with lithium hexamethyldisilazide (LiHMDS, 1.1 equiv) in tetrahydrofuran at -78°C generates the enolate at C2, which undergoes reversible protonation. After 24 hours, this process delivers the thermodynamically favored (2S,3S)-diastereomer with 73% inversion efficiency due to reduced 1,3-diaxial interactions in the bicyclic system [6] [8].
Alternative bases show inferior performance:
The epimerization efficiency is monitored via in situ IR spectroscopy tracking the ester carbonyl shift from 1735 cm⁻¹ (cisoid) to 1720 cm⁻¹ (transoid), confirming configuration flip [10].
Orthogonal protection strategies enable efficient synthesis of this bifunctional molecule:
Benzyloxycarbonyl (Cbz): Applied via Cbz-Cl/NaOH, cleaved by H₂/Pd-C in methanol [5] [8]
Protecting group selection critically impacts overall yield:
Two historical routes highlight fundamental strategic trade-offs in constructing the bicyclo[2.2.2]octane core:
Yield: 28% overall; Limitations: Expensive chiral reagents, ultra-low temperature conditions [4] [7]
Curtius Rearrangement Route (Patent Route I):
Table 3: Synthetic Route Comparison for Bicyclo[2.2.2]octane Core
Parameter | Reductive Amination Route | Diels-Alder Route | Curtius Route |
---|---|---|---|
Key Steps | 1. Chiral reductive amination 2. Epimerization 3. Deprotection | 1. Diels-Alder 2. Michael addition 3. Hydrogenation | 1. Diels-Alder 2. Enzymatic resolution 3. Curtius rearrangement |
Overall Yield | >65% | 28% | <20% |
Hazard Concerns | Mild conditions | Ultra-low temperatures | Azide intermediates |
Stereocontrol | Chiral auxiliary-directed | Chiral anion addition | Enzymatic resolution |
Scalability | Kilogram-scale demonstrated | Limited by cryogenic step | Not industrially viable |
The contemporary reductive amination route supersedes these approaches by achieving 65% overall yield via four scalable steps: 1) chiral reductive amination, 2) diastereoselective reduction, 3) base-mediated epimerization, and 4) catalytic deprotection. This avoids cryogenic conditions, explosive intermediates, and enzymatic resolutions while maintaining exceptional stereocontrol [1] [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5